![molecular formula C17H16OS B15245602 4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B15245602.png)
4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylacetophenone with thiobenzaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde
- 4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]benzenesulfonate
- 4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl)sydnones
Uniqueness
4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of aromatic and aliphatic components allows for diverse applications and interactions in various chemical and biological systems.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H16OS |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-[1-(2-methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-12-5-3-4-6-16(12)17(18)13(2)15-9-7-14(11-19)8-10-15/h3-11,13H,1-2H3 |
Clé InChI |
OBSFNKKQSOOQBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C(C)C2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


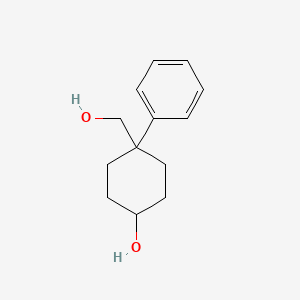

![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
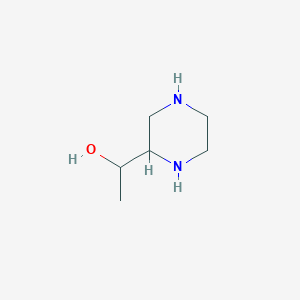
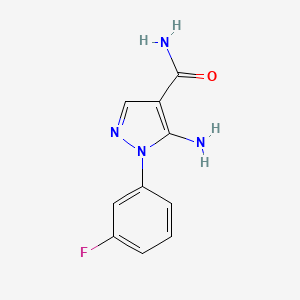
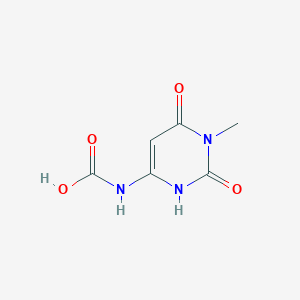

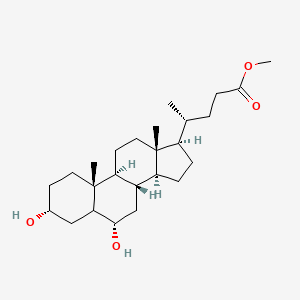
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
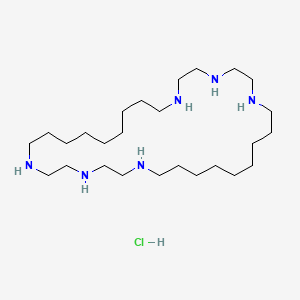
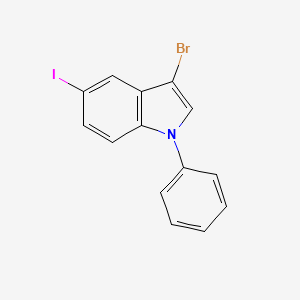
![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
![2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
